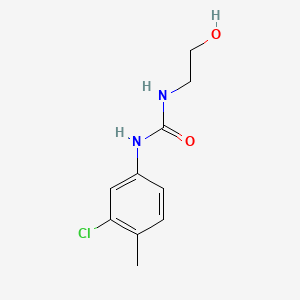
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated aromatic ring and a hydroxyethyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated aromatic ring can be reduced to form a dechlorinated product.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-methylphenyl)-1-(2-hydroxyethyl)urea.
Substitution: Formation of 3-(3-substituted-4-methylphenyl)-1-(2-hydroxyethyl)urea.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chlorophenyl)-1-(2-hydroxyethyl)urea
- 3-(4-Methylphenyl)-1-(2-hydroxyethyl)urea
- 3-(3-Chloro-4-methylphenyl)-1-(2-methoxyethyl)urea
Uniqueness
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is unique due to the presence of both a chlorinated aromatic ring and a hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87919-17-3 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-7-2-3-8(6-9(7)11)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15) |
InChI-Schlüssel |
QMHYLFJGDLSVCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


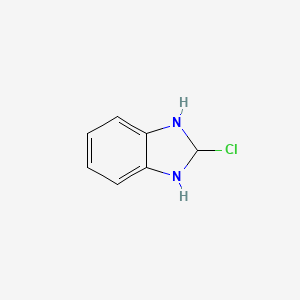
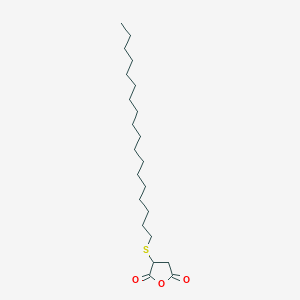
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
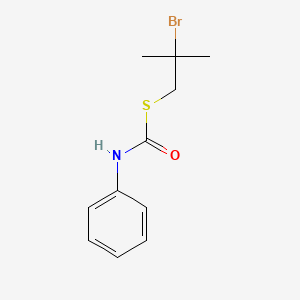
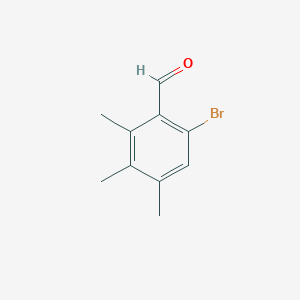
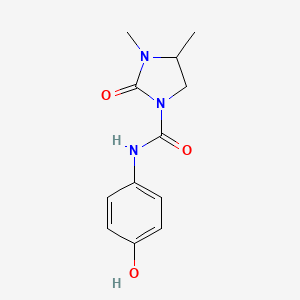
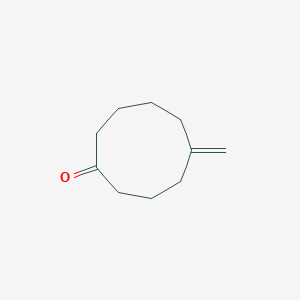
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
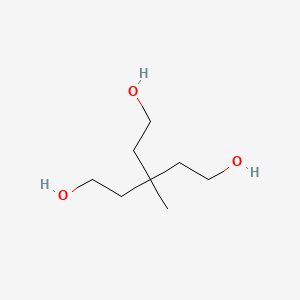
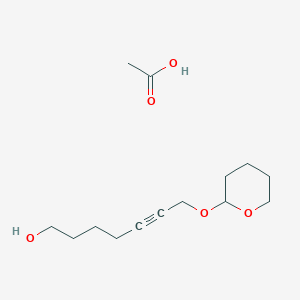
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
